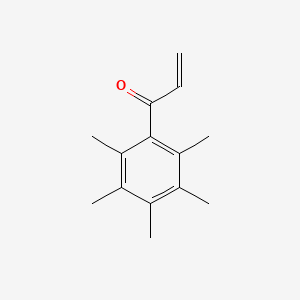
2(1H)-Quinolinone, 4-azido-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-azido-3-phenyl- is a compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group (-C₆H₅) at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-3-phenyl- typically involves the introduction of the azido group into the quinolinone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-phenylquinolinone, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the chlorine atom by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 4-azido-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused nitrogen heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used in cyclization reactions to form fused nitrogen heterocycles.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used in reduction reactions to convert the azido group to an amine group.
Major Products Formed
Indoles and Azepines: Formed through cyclization reactions.
Amines: Formed through reduction reactions.
科学研究应用
2(1H)-Quinolinone, 4-azido-3-phenyl- has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-azido-3-phenyl- involves its interaction with biological targets, such as enzymes and receptors. The azido group can form reactive intermediates, such as nitrenium ions, which can covalently modify nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Azido-3-phenylquinoline: Similar structure but lacks the carbonyl group at the 2-position.
4-Azido-3-phenylpyridazine: Contains a pyridazine ring instead of a quinolinone ring.
Uniqueness
2(1H)-Quinolinone, 4-azido-3-phenyl- is unique due to the presence of both the azido and phenyl groups on the quinolinone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
108832-08-2 |
|---|---|
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC 名称 |
4-azido-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
InChI 键 |
WPMKBEHWGBVZPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


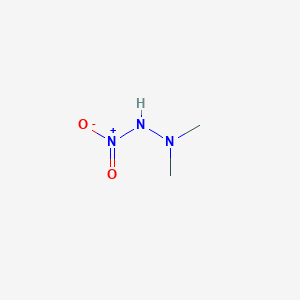
![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
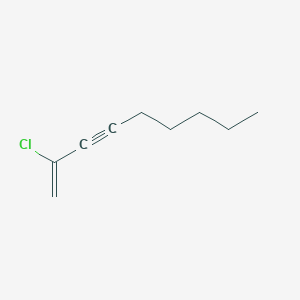
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
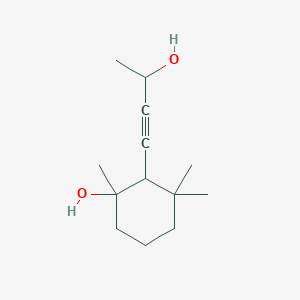
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
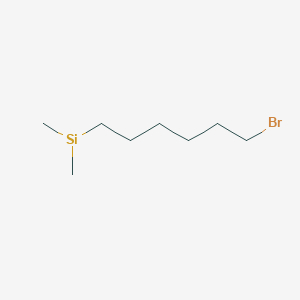
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
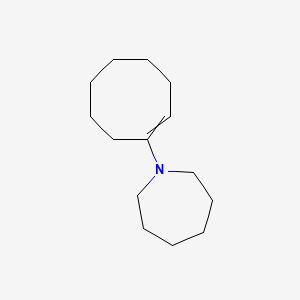
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
